

An In-depth Technical Guide to Opigolix: Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: **Opigolix**

Cat. No.: **B1677450**

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Introduction

Opigolix, also known as ASP-1707, is an orally active, non-peptide small molecule that functions as a gonadotropin-releasing hormone (GnRH) antagonist.^{[1][2]} Developed by Astellas Pharma, it was investigated for the treatment of sex hormone-dependent diseases, particularly endometriosis and rheumatoid arthritis, reaching Phase II clinical trials.^{[1][3]} Unlike GnRH agonists that cause an initial surge in gonadotropins (a "flare effect"), **opigolix** provides immediate and competitive blockade of the GnRH receptor in the pituitary gland.^{[4][5]} This direct antagonism leads to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of ovarian sex hormones like estradiol.^{[4][6]} This guide provides a detailed technical overview of **opigolix**, focusing on its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Identity and Structure

The unique chemical architecture of **opigolix** is central to its function as a potent GnRH receptor antagonist. Its systematic IUPAC name is (2R)-N'-(5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl)sulfonyl-2-hydroxypropanimidamide.^[1]

Table 1: Chemical Identifiers for **Opigolix**

Identifier	Value	Source(s)
IUPAC Name	(2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide	[1] [7]
CAS Number	912587-25-8	[1] [8]
Molecular Formula	C ₂₅ H ₁₉ F ₃ N ₄ O ₅ S	[1] [8]
Molecular Weight	544.51 g/mol	[1] [8]
Developmental Code	ASP-1707	[1] [3]

Physicochemical Properties

The physicochemical properties of a drug candidate like **opigolix** are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). These parameters influence formulation strategies and predict in vivo performance.

The causality behind these properties is significant. For instance, the LogP value of 0.45 suggests a degree of lipophilicity balanced with hydrophilicity, which is often crucial for oral absorption—allowing the molecule to pass through the lipid membranes of the gut wall while maintaining sufficient solubility in the aqueous environment of the gastrointestinal tract.[\[9\]](#)[\[10\]](#) The presence of 4 hydrogen bond donors and 10 acceptors indicates the molecule's potential for interactions with biological targets and its solubility characteristics.[\[9\]](#)

Table 2: Physicochemical Data for **Opigolix**

Property	Value	Significance in Drug Development	Source(s)
LogP	0.45	Predicts membrane permeability and solubility.	[9]
Hydrogen Bond Donors	4	Influences solubility and receptor binding.	[9]
Hydrogen Bond Acceptors	10	Influences solubility and receptor binding.	[9]
Rotatable Bond Count	7	Relates to conformational flexibility and target binding.	[9]
Boiling Point	706.9 ± 70.0 °C	Indicates thermal stability.	[9]
Density	1.5 ± 0.1 g/cm³	Basic physical property for formulation.	[9]
Appearance	Solid at room temperature	Standard state for oral dosage forms.	[9]

Pharmacology and Mechanism of Action

Opigolix exerts its therapeutic effect by modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis. In a normal physiological state, the hypothalamus secretes GnRH, which stimulates GnRH receptors on the anterior pituitary gland. This stimulation triggers the release of LH and FSH, which in turn act on the gonads to produce sex hormones, including estrogen.[\[4\]](#)

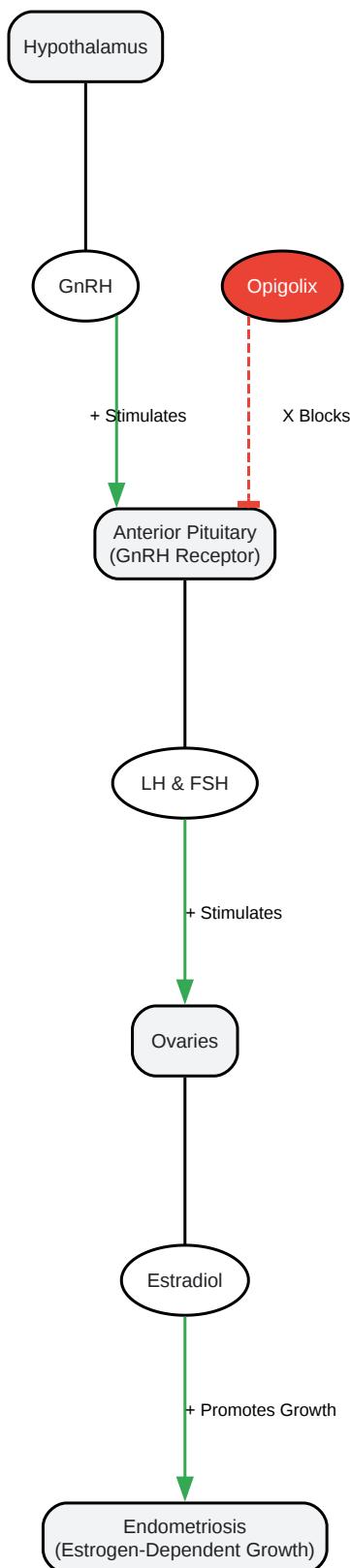
As a competitive antagonist, **opigolix** binds to the GnRH receptors in the pituitary but does not activate them.[\[4\]](#)[\[5\]](#) This action physically blocks endogenous GnRH from binding, thereby inhibiting the downstream signaling cascade. The result is a rapid and dose-dependent reduction in the secretion of LH and FSH.[\[4\]](#) This suppression of gonadotropins leads to

decreased production of estradiol, which is the primary therapeutic goal in treating estrogen-dependent conditions like endometriosis.[4][11]

A key advantage of this antagonistic mechanism is the avoidance of the "flare effect" seen with GnRH agonists.[4] Agonists initially stimulate the GnRH receptor before desensitizing it, causing a temporary surge in hormones that can worsen symptoms.[12] **Opigolix**, by contrast, provides immediate suppression, offering faster symptom control.[5]

Signaling Pathway Diagram

The following diagram illustrates the point of intervention for **Opigolix** within the HPG axis.

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Caption: Mechanism of action of **Opiglix** on the HPG axis.

Experimental Protocols for Characterization

Validating the identity, purity, and biological activity of a drug candidate is paramount. The following sections describe standard, self-validating methodologies for the characterization of a small molecule antagonist like **opigolix**.

Purity and Identity Confirmation via HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[13][14] For **opigolix**, a reverse-phase HPLC (RP-HPLC) method is typically employed to assess purity and confirm its identity against a reference standard.[13]

Objective: To determine the purity of an **opigolix** sample and confirm its identity by retention time comparison.

Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of **opigolix** reference standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
 - Prepare the test sample solution at the same concentration.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., Kinetex EVO C18, Accucore C18) is commonly used for small molecules.[15]
 - Mobile Phase: A gradient elution is typically used, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% formic acid) and ramping up to a higher percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).[16]
 - Flow Rate: Typically 1.0 mL/min.[16]
 - Detection: UV detection at a wavelength where **opigolix** shows maximum absorbance (e.g., 250 nm).[16]

- Injection Volume: 10 µL.
- Procedure:
 - Equilibrate the column with the initial mobile phase conditions.
 - Inject a blank (solvent) to ensure no system peaks interfere.
 - Inject the reference standard to determine its retention time.
 - Inject the test sample.
- Data Analysis:
 - The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
 - The identity is confirmed if the retention time of the major peak in the sample chromatogram matches that of the reference standard.

Target Engagement: GnRH Receptor Binding Assay

To confirm that **opigolix** interacts with its intended biological target, a radioligand binding assay is the gold standard.[17][18] This assay measures the ability of **opigolix** to compete with a known radiolabeled ligand for binding to the GnRH receptor.

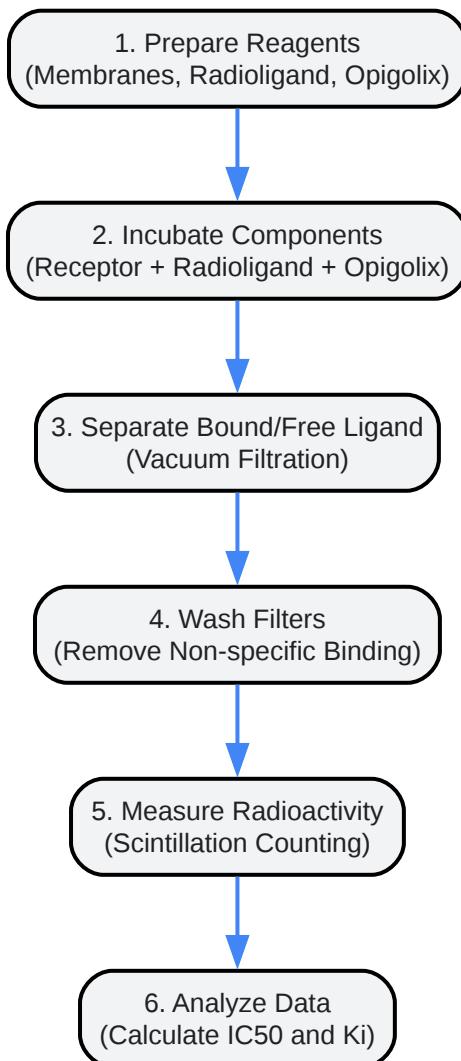
Objective: To determine the binding affinity (Ki) of **opigolix** for the human GnRH receptor.

Methodology:

- Materials:
 - Receptor Source: Cell membranes prepared from a cell line engineered to express the human GnRH receptor (e.g., HEK293 or CHO cells).[19]
 - Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope, such as [¹²⁵I]-triptorelin.[17]
 - Test Compound: **Opigolix**, serially diluted to a range of concentrations.

- Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and BSA.[17]
- Procedure (Competitive Binding):
 - In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled **opigolix**.[19]
 - Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled GnRH agonist/antagonist).
 - Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]
 - Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[17]
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]
 - Measure the radioactivity trapped on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding at each **opigolix** concentration.
 - Plot the percentage of specific binding against the log concentration of **opigolix** to generate a competition curve.
 - Determine the IC₅₀ (the concentration of **opigolix** that inhibits 50% of specific radioligand binding) using non-linear regression.[17]
 - Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the radioligand concentration and Kd is its dissociation constant.[17]

Workflow Diagram for Receptor Binding Assay



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Caption: Experimental workflow for a GnRH radioligand binding assay.

Clinical Development and Significance

Opigolix was advanced into Phase II clinical trials for endometriosis, a chronic, estrogen-dependent inflammatory disease characterized by severe pelvic pain.^{[1][11]} The clinical development of oral GnRH antagonists like **opigolix**, elagolix, and relugolix represents a significant advancement in managing such conditions.^{[4][20][21]} These agents offer the potential for effective pain relief with the convenience of oral administration and the ability to titrate the dose to achieve partial or full estrogen suppression, thereby balancing efficacy with side effects like bone mineral density loss.^{[4][11]} Although the development of **opigolix** was

discontinued in 2018, its journey provides valuable insights into the chemical and pharmacological properties required for a successful oral GnRH antagonist.[\[1\]](#)

Conclusion

Opigolix is a well-characterized small molecule GnRH receptor antagonist with a chemical structure optimized for oral activity. Its mechanism of action, involving direct, competitive blockade of the GnRH receptor, offers a rapid and controlled method for suppressing the HPG axis and reducing estrogen levels. The technical protocols for its analysis, from chromatographic purity assessment to receptor binding assays, are robust and essential for ensuring the quality and biological function of this and similar molecules in drug development. While its own development has ceased, **opigolix** remains an important case study in the successful design of non-peptide GnRH antagonists for hormone-dependent diseases.

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